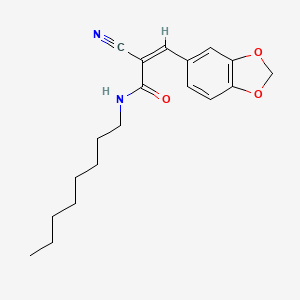

(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide

Description

(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide is a synthetic organic compound featuring a benzodioxol moiety, a cyano group, and an octyl amide chain in a Z-configuration. The benzodioxol group (1,3-benzodioxole) is a bicyclic aromatic system known for enhancing molecular interactions in biological systems through π-π stacking and hydrophobic effects . The Z-configuration of the propenamide backbone introduces stereochemical specificity, which may affect its conformational stability and interactions with target proteins. The N-octyl chain increases lipophilicity, likely improving membrane permeability compared to shorter alkyl analogs.

Properties

IUPAC Name |

(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-2-3-4-5-6-7-10-21-19(22)16(13-20)11-15-8-9-17-18(12-15)24-14-23-17/h8-9,11-12H,2-7,10,14H2,1H3,(H,21,22)/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUWDOUSLKYVAZ-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCNC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Attachment of the Octyl Chain: The octyl chain is attached through an alkylation reaction, often using an octyl halide.

Formation of the Enamide: The final step involves the formation of the enamide through a condensation reaction between the benzodioxole derivative and an appropriate amide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitro compounds under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related reduced compounds.

Substitution: Halogenated or nitro-substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and neurological disorders, due to its ability to modulate specific molecular pathways.

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide involves its interaction with specific molecular targets. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, while the cyano group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural features and available data for (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide and related compounds:

Key Observations:

Benzodioxol Commonality : All compounds share the 1,3-benzodioxol group, suggesting a shared strategy to leverage aromatic interactions in drug design .

Functional Group Variations: The target compound’s octyl amide chain distinguishes it from analogs with polar groups (e.g., carboxylic acid in compounds). This likely enhances its logP value compared to pyrrolidine derivatives . The difluoromethylthio and sulfonamide groups in ’s compound add electronegativity and steric bulk, which may improve target binding or resistance to oxidative metabolism .

Stereochemical Considerations : The Z-configuration in the target compound may impose spatial constraints absent in racemic mixtures like those in .

Implications of Structural Differences

- Lipophilicity : The octyl chain in the target compound likely increases logP compared to ’s polar pyrrolidine-carboxylic acids, favoring passive diffusion across biological membranes.

- Electron Effects: The cyano group in the target and 14{4,7} may stabilize adjacent double bonds via conjugation, whereas sulfonamide and difluoromethylthio groups in ’s compound could enhance electrophilicity .

Biological Activity

(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide, commonly referred to as a benzodioxole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound's unique structural features contribute to its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 313.37 g/mol. The compound features a benzodioxole moiety, which is known for its bioactive properties.

Anti-inflammatory Properties

Research has indicated that compounds containing the benzodioxole structure exhibit significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism is believed to involve the suppression of NF-kB activation pathways, which play a crucial role in inflammation .

Anticancer Activity

A notable area of investigation is the compound's potential as an anticancer agent. Studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to activate caspase pathways and disrupt mitochondrial membrane potential, leading to programmed cell death .

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties. Preliminary findings indicate that it can inhibit the replication of certain viruses, including hepatitis B virus (HBV). The proposed mechanism involves interference with viral entry and replication processes .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving human monocytes, treatment with this compound resulted in a significant reduction in the secretion of TNF-alpha by 45% compared to untreated controls. This suggests a potent anti-inflammatory action that could be beneficial in treating chronic inflammatory diseases.

Case Study 2: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells showed that administration of the compound at varying concentrations led to a dose-dependent decrease in cell viability. At a concentration of 50 µM, cell viability dropped by 70%, indicating strong anticancer potential .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 25 | 75 |

| 50 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.